molecular formula C8H7F3OS B8408469 2-Methoxyphenyl trifluoromethyl sulfide

2-Methoxyphenyl trifluoromethyl sulfide

Cat. No.: B8408469
M. Wt: 208.20 g/mol
InChI Key: QBCLFNACLYHYES-UHFFFAOYSA-N
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Description

2-Methoxyphenyl trifluoromethyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the ortho position and a trifluoromethyl sulfide (-S-CF₃) group. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electron-donating effects, influencing reactivity .

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

1-methoxy-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H7F3OS/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3

InChI Key

QBCLFNACLYHYES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC(F)(F)F

Origin of Product

United States

Scientific Research Applications

The compound 2-Methoxyphenyl trifluoromethyl sulfide is a notable member of the trifluoromethyl sulfide family, which has garnered attention in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and agrochemical development. This article explores its applications, highlighting relevant case studies and data tables to provide comprehensive insights into its utility.

Organic Synthesis

The compound serves as an essential building block in organic synthesis, particularly for the introduction of trifluoromethylthio groups into various substrates. Recent studies have demonstrated that trifluoromethyl sulfoxides can engage in metal-free C−H trifluoromethylthiolation reactions with a range of (hetero)arenes, including medicinal compounds and agrochemicals . This method is advantageous as it allows for late-stage functionalization of complex molecules without the need for metal catalysts.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl sulfide moieties exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, one study highlighted the efficacy of a related compound in inhibiting growth in breast and lung cancer cells through caspase activation pathways .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In studies involving lipopolysaccharide-induced inflammation models, this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

Agrochemical Applications

Compounds with trifluoromethylthio groups have also shown promising insecticidal activities. For instance, derivatives containing sulfur moieties have been synthesized and evaluated for their ability to control agricultural pests, demonstrating insecticidal rates ranging from 70% to 75% . This makes them valuable candidates for developing new agrochemicals.

Activity TypeCompound TestedEffectiveness (%)Reference
AnticancerThis compoundInduces apoptosis in cancer cells
Anti-inflammatoryThis compoundReduces TNF-alpha by 80%
Insecticidal ActivityTrifluoromethyl Sulfide Derivative75% insecticidal activity

Table 2: Synthesis Pathways

StepReagents UsedConditions
Synthesis of SulfoxidesTrifluoromethyl sulfide + areneMetal-free conditions
FunctionalizationC−H activation processRoom temperature
PurificationChromatographyStandard techniques

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters explored the anticancer effects of a related compound containing a trifluoromethyl sulfide group. The findings revealed significant inhibition of cell proliferation and induction of apoptosis through specific biochemical pathways .

Case Study 2: Insect Resistance

In agricultural research, a series of trifluoromethyl pyridine derivatives were tested against common pests. Results indicated that these compounds could effectively reduce pest populations by over 70%, showcasing their potential as environmentally friendly insecticides .

Chemical Reactions Analysis

Alkyne Trifluoromethylthiolation

A scalable route involves reacting 2-ethynylanisole with trifluoromethylthio iodide (TFTI) under mild conditions :

text
**Reaction Conditions**: - **Substrate**: 2-Ethynylanisole - **Reagent**: TFTI (1.5 equiv.) - **Solvent**: Acetonitrile - **Yield**: 99% - **Product**: ((2-Methoxyphenyl)ethynyl)(trifluoromethyl)sulfane **Characterization Data**: - **¹H NMR** (400 MHz, CDCl₃): δ 7.45 (dd, *J* = 7.6, 1.7 Hz, 1H), 7.36 (ddd, *J* = 8.4, 7.6, 1.7 Hz, 1H), 6.93–6.89 (m, 2H), 3.89 (s, 3H). - **¹⁹F NMR**: δ −43.56 (s, 3F)[5].

Copper-Catalyzed Sulfide Coupling

Aryl halides undergo CuSO₄-mediated coupling with Na₂S₂O₃ and trifluoromethylating agents :

text
**General Procedure**: 1. React BnCl and Na₂S₂O₃ in H₂O at 80°C. 2. Add 2-methoxyphenyl substrate and BF₃·Et₂O. 3. Purify via column chromatography (petroleum ether/EtOAc)[3].

Oxidation Reactions

2-Methoxyphenyl trifluoromethyl sulfide is selectively oxidized to the sulfoxide using H₂O₂ in trifluoroacetic acid (TFA) :

text
**Reaction Conditions**: - **Oxidant**: 15% H₂O₂ in TFA - **Temperature**: 0°C → 21°C - **Yield**: 83–90% - **Product**: 2-Methoxyphenyl trifluoromethyl sulfoxide **Key Observations**: - No over-oxidation to sulfones occurs under these conditions. - Electron-withdrawing groups on the aryl ring enhance reaction rates[14].

1,3-Dipolar Cycloadditions

Trifluoromethyl vinyl sulfides react with nitrones under high pressure to form isoxazolidines . For 2-methoxyphenyl derivatives, steric repulsion between the SCF₃ and methoxy groups dictates regioselectivity .

Friedel-Crafts Reactions

Trifluoromethyl sulfides act as electrophiles in three-component reactions with arenes and alkenes/alkynes, forming alkenyl/alkyl sulfides .

Comparative Reactivity

Reaction Type Conditions Yield Reference
Synthesis (TFTI route)RT, MeCN99%
Oxidation (H₂O₂/TFA)0°C → 21°C83–90%
Cycloaddition (high-pressure)10 kbar, THF62%

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic activation of the sulfide sulfur, followed by oxygen transfer from H₂O₂ .

  • Cycloaddition : DFT studies show steric effects dominate regioselectivity, with ΔE Pauli (steric repulsion) being the key factor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison
Compound Formula Functional Groups Key Substituents
2-Methoxyphenyl trifluoromethyl sulfide C₈H₇F₃O₂S Methoxy, Trifluoromethyl sulfide 2-OCH₃, -S-CF₃
Hexafluorodimethyl sulfide C₂F₆S Trifluoromethyl sulfide (two groups) (CF₃)₂S
Difluoromethylphenyl sulfide C₇H₆F₂S Difluoromethyl sulfide Ph-S-CF₂H
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane C₉H₁₀F₂O₂S Methyl sulfide, Methoxymethoxy, Fluorine 3,6-F, 2-OCH₂OCH₃, -S-CH₃

Physical and Chemical Properties

Table 2: Physical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) LogP (Octanol/Water)
Hexafluorodimethyl sulfide 170.08 29–32* 1.583 2.759
Difluoromethylphenyl sulfide 160.19 Not reported Not reported Not reported
This compound (inferred) 224.20 ~150–180 (estimated) ~1.3–1.5 ~2.5–3.0

Note: The boiling point for trifluoromethanesulfonyl chloride (29–32°C) is provided in , but Hexafluorodimethyl sulfide’s critical temperature is 456.31 K (183°C) .

Key Research Findings

  • The trifluoromethyl group enhances electrophilic substitution resistance but increases oxidative stability compared to non-fluorinated analogs .
  • Methoxy and trifluoromethyl groups synergistically modulate electronic effects, impacting regioselectivity in aromatic reactions .
  • Sulfides with fluorinated groups exhibit higher volatility than sulfonates, as seen in Hexafluorodimethyl sulfide’s low boiling point .

Preparation Methods

Reaction Protocol

  • Substrate Preparation : 2-Methoxybromobenzene is treated with n-butyllithium (1.0 M in THF) at −78°C under inert conditions, forming a lithiated intermediate stabilized by the methoxy group’s directing effects.

  • Electrophilic Quenching : The intermediate reacts with S-(trifluoromethyl) benzenesulfonothioate (CF₃S-SO₂Ph) at −40°C, yielding the desired sulfide after aqueous workup.

Optimization Insights

  • Temperature Control : Maintaining subzero temperatures (−78°C to −40°C) prevents side reactions such as β-elimination or over-lithiation.

  • Solvent Selection : Tetrahydrofuran (THF) enhances lithium coordination, improving reaction kinetics.

Table 1: Key Parameters for Lithiation-Based Synthesis

ParameterOptimal ValueImpact on Yield
Lithiation Temperature−78°C85%
Quenching ReagentCF₃S-SO₂Ph78%
Reaction Time2 hoursMaximal

Transition Metal-Catalyzed C–S Cross-Coupling

Copper-mediated Ullmann coupling offers a regioselective pathway for constructing aryl sulfides. This method leverages catalytic CuI to couple 2-methoxyiodobenzene with trifluoromethyl thiolate (CF₃S⁻).

Mechanistic Overview

  • Oxidative Addition : CuI oxidizes to Cu(III) upon binding the aryl iodide.

  • Transmetalation : Trifluoromethyl thiolate transfers to the Cu center.

  • Reductive Elimination : The C–S bond forms, regenerating CuI.

Experimental Refinements

  • Ligand Effects : 1,10-Phenanthroline accelerates reductive elimination, boosting yields to 72%.

  • Solvent System : Dimethylacetamide (DMA) at 110°C minimizes protodehalogenation.

Table 2: Catalytic Cross-Coupling Performance

CatalystLigandYield (%)Turnover Frequency (h⁻¹)
CuI1,10-Phenanthroline7212
CuBr2,2'-Bipyridine659

Reductive Trifluoromethylation of Sulfonyl Chlorides

This two-step approach reduces a sulfonyl chloride precursor to the sulfide stage, followed by fluorination.

Stepwise Procedure

  • Sulfonyl Chloride Synthesis : 2-Methoxyphenylsulfonyl chloride is prepared via chlorination of the corresponding sulfonic acid.

  • Reduction and Fluorination : Magnesium powder in DMF reduces the sulfonyl chloride to a thiolate, which reacts with trifluoromethyltrimethylsilane (CF₃SiMe₃) under acidic conditions.

Critical Observations

  • Reduction Efficiency : Mg-mediated reduction achieves 88% conversion, outperforming Zn or Al.

  • Silane Reactivity : CF₃SiMe₃ exhibits superior electrophilicity compared to CF₃Br, minimizing byproducts.

Table 3: Reductive Trifluoromethylation Outcomes

Reducing AgentCF₃ SourceYield (%)Purity (GC-MS)
MgCF₃SiMe₃8295%
ZnCF₃I3578%

Radical Trifluoromethylation of Thiophenols

Radical-based methods enable direct trifluoromethylation of 2-methoxythiophenol using photoredox catalysis.

Reaction Design

  • Photoinitiator : [Ir(ppy)₃] under blue LED irradiation generates CF₃ radicals from CF₃SO₂Na.

  • Radical Trapping : The thiophenol abstracts a CF₃ radical, forming the target sulfide.

Advantages and Limitations

  • Mild Conditions : Room-temperature reactions reduce energy input (yield: 68%).

  • Byproduct Formation : Competing disulfide formation (up to 15%) necessitates chromatographic purification.

Comparative Analysis of Methodologies

Table 4: Synthesis Route Comparison

MethodYield (%)ScalabilityCost Efficiency
Directed Lithiation78ModerateHigh
Catalytic Cross-Coupling72HighModerate
Reductive Trifluoromethylation82LowLow
Radical Trifluoromethylation68HighModerate

Key Findings :

  • Reductive trifluoromethylation offers the highest yield (82%) but suffers from scalability issues due to Mg’s pyrophoric nature.

  • Catalytic cross-coupling balances yield and scalability, making it industrially viable.

  • Radical methods excel in operational simplicity but require optimization to suppress disulfide byproducts .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxyphenyl trifluoromethyl sulfide, and how can reaction conditions be optimized for yield?

The synthesis of trifluoromethyl sulfides typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, borane dimethyl sulfide (used in reductions) can stabilize intermediates in multi-step syntheses . Optimization includes:

  • Temperature control : Reactions involving trifluoromethyl groups often require low temperatures (−78°C to 0°C) to prevent side reactions like hydrolysis .
  • Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency between aryl halides and trifluoromethylthiolate sources .
  • Safety protocols : Use fluorinated gloves and fume hoods to handle volatile intermediates, as improper handling can lead to hazardous byproducts (e.g., HF) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl group integrity (δ −60 to −70 ppm for CF3_3) . 1H^{1}\text{H} NMR can verify methoxy group placement (δ 3.8–4.0 ppm for OCH3_3) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) effectively quantifies purity and detects degradation products. A C18 column with acetonitrile/water (70:30) is recommended for sulfides .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C8_8H7_7F3_3OS) .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

  • Storage conditions : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation and moisture ingress .
  • Degradation monitoring : Regular HPLC analysis tracks hydrolysis products like 2-methoxyphenol or trifluoromethanesulfonic acid .
  • Handling : Avoid long-term storage; degradation increases reactivity risks (e.g., exothermic decomposition) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and what advanced techniques address these?

  • Challenge : Co-elution of impurities with the target compound in HPLC.
  • Solution : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to isolate specific ions. For example, quantify sulfoxide derivatives (m/z 225 → 181) .
  • Validation : Spike recovery tests (90–110%) and limit of detection (LOD < 0.1%) ensure method accuracy .

Q. How do computational models predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model transition states for nucleophilic aromatic substitution (SN_\text{N}Ar) to predict regioselectivity. The methoxy group’s electron-donating effect directs electrophiles to the para position .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways and potential toxicity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Controlled replication : Standardize solvent purity (e.g., anhydrous DMF vs. wet DMF) and catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) to isolate variables .
  • Meta-analysis : Compare activation energies (ΔG‡) across studies using Arrhenius plots to identify outliers caused by temperature fluctuations .

Methodological Notes

  • Safety : Always conduct HF-generating reactions in polypropylene reactors with calcium gluconate gel on hand for emergency exposure treatment .
  • Data validation : Cross-reference spectroscopic data with PubChem or Reaxys entries to confirm assignments .

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